![molecular formula C20H18ClN5O2 B3009675 2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-mesitylacetamide CAS No. 1207043-25-1](/img/structure/B3009675.png)
2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-mesitylacetamide
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Overview
Description
The compound “2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-mesitylacetamide” is a derivative of quinazolin-4(3H)-ones . Quinazolin-4(3H)-ones are versatile lead molecules for the design of potential bioactive agents .
Synthesis Analysis
The synthesis of quinazolin-4(3H)-ones, which the compound is a derivative of, can be achieved by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis
The molecular structure of the compound is characterized by the presence of a quinazolin-4(3H)-one core, which is a compound made up of two fused six-membered aromatic rings . The compound also contains a 1,2,4-triazolo[4,3-c] ring, which is a five-membered ring containing three nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be similar to those of other quinazolin-4(3H)-ones. For instance, an efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Scientific Research Applications
- Researchers have synthesized a series of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .
- Fatty acid-binding proteins (FABPs) isoforms, such as FABP4 and FABP5, have been recognized as potential therapeutic targets for disorders like dyslipidemia, coronary heart disease, and diabetes .
- Researchers have studied the recrystallization of 3-nitro-1,2,4-triazol-5-one (NTO) from water using ultrasound .
- The compound’s structure contains both 1,2,4-triazole and piperazine motifs, which are regarded as “privileged motifs” in medicinal chemistry .
- A detailed study based on X-ray diffraction can illustrate the relationship between weak interactions and sensitivity in energetic materials .
Energetic Materials
Biological Activities
Solvent Crystallization Studies
Medicinal Chemistry
Weak Interactions and Sensitivity
Next-Generation Materials Design
Mechanism of Action
Target of Action
The compound’s primary target is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis .
Mode of Action
The compound interacts with its target, PCAF, by binding to its active site . This binding inhibits the enzymatic activity of PCAF, thereby affecting the acetylation of histones and other proteins . The inhibition of PCAF can lead to changes in gene expression, which can have various downstream effects on cellular processes .
Biochemical Pathways
The inhibition of PCAF by the compound affects the histone acetylation pathway . Histone acetylation is a key process in the regulation of gene expression. By inhibiting PCAF, the compound can alter the acetylation status of histones, leading to changes in chromatin structure and gene expression . These changes can have downstream effects on various cellular processes, including cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
The compound’s interaction with pcaf suggests that it may have good cell permeability
Result of Action
The compound’s action on PCAF leads to changes in gene expression, which can have various effects at the molecular and cellular levels . For example, the compound has been shown to exhibit cytotoxic activities against certain cancer cell lines . This suggests that the compound may have potential therapeutic applications in the treatment of cancer .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and its interaction with PCAF . Additionally, the presence of other molecules in the environment, such as other proteins or small molecules, can also influence the compound’s action
Future Directions
properties
IUPAC Name |
2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O2/c1-11-6-12(2)18(13(3)7-11)23-17(27)9-26-20(28)25-10-22-16-8-14(21)4-5-15(16)19(25)24-26/h4-8,10H,9H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUGMMPPONADKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=CC(=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-mesitylacetamide |
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